Ici 147798

Description

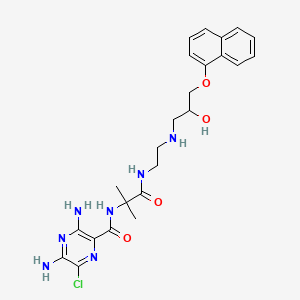

Structure

2D Structure

3D Structure

Properties

CAS No. |

83812-65-1 |

|---|---|

Molecular Formula |

C24H30ClN7O4 |

Molecular Weight |

516.0 g/mol |

IUPAC Name |

3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C24H30ClN7O4/c1-24(2,32-22(34)18-20(26)31-21(27)19(25)30-18)23(35)29-11-10-28-12-15(33)13-36-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,15,28,33H,10-13H2,1-2H3,(H,29,35)(H,32,34)(H4,26,27,31) |

InChI Key |

GUMKBOVHSJWJQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |

Canonical SMILES |

CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |

Synonyms |

3,5-diamino-6-chloro-N-(1-N-(2-hydroxyl-3-naphthoxypropylamino)ethylcarbamoyl)-1-methylethylpyrazine-2-carboxamide ICI 147798 ICI-147798 |

Origin of Product |

United States |

Advanced Pharmacodynamics of Ici 147798 at Adrenoceptors

Differential Antagonism of Beta-Adrenoceptor Subtypes

Studies have demonstrated that ICI 147798 exhibits differential antagonistic effects on beta-adrenoceptor subtypes. This compound acts as an insurmountable antagonist at beta-1 adrenoceptors while displaying surmountable antagonism at beta-2 adrenoceptors in isolated tissues. nih.govnih.govpopline.orgmedkoo.com This differential activity contributes to its specific pharmacological actions.

Characterization of Insurmountable Beta-1 Adrenoceptor Antagonism

Insurmountable antagonism at beta-1 adrenoceptors by this compound has been characterized in various studies. In conscious rabbits, this compound produced a dose-dependent rightward shift of the isoproterenol (B85558) dose-response curve for chronotropic effects, accompanied by a suppression of the maximal tachycardia. nih.govpsu.edu This pattern is indicative of insurmountable beta-receptor blockade. nih.govpsu.eduumn.edu Further investigation in canine right ventricular muscle demonstrated that this compound produced biphasic concentration-response curves for the positive inotropic effect of a selective beta-1 agonist, T-0509, which was attributed to insurmountable antagonism against lower concentrations of the agonist. nih.gov The maximum effect observed with T-0509 in the presence of this compound was similar to the control maximum, further supporting the insurmountable nature of the antagonism at beta-1 receptors. nih.gov Studies in rat left atria also compared this compound to readily reversible antagonists like metoprolol, indicating that the inhibitory effects of this compound on isoprenaline responses were not reversed over a 3-hour period, suggestive of irreversible or very slowly reversible antagonism at beta-1 adrenoceptors in this tissue. nih.gov

Characterization of Surmountable Beta-2 Adrenoceptor Antagonism

In contrast to its effects at beta-1 adrenoceptors, this compound demonstrates surmountable antagonism at beta-2 adrenoceptors in isolated tissues. nih.govnih.gov In canine right ventricular muscle, this compound caused a parallel rightward shift of the dose-response curves for the non-selective beta-agonist isoproterenol. nih.gov Schild analysis of this interaction yielded a pA2 value of approximately 7.98, consistent with competitive and surmountable antagonism. nih.gov

Investigation of Interactions with Atypical Beta-Adrenoceptors in Specific Tissues

Research has also explored the potential interactions of this compound with atypical beta-adrenoceptors, sometimes referred to as beta-3 adrenoceptors, in specific tissues. nih.govpsu.eduguidetopharmacology.org Studies using slowly reversible beta-adrenoceptor antagonists, including this compound, on the isoprenaline responses of cardiac tissue from rats suggested the possible presence of atypical beta-adrenoceptors on the atria. nih.gov The affinity constants for isoprenaline in these tissues were notably different from those typically reported for beta-1 or beta-2 adrenoceptors. nih.gov Further investigation into the functional presence of atypical beta-adrenoceptors in tissues like the rat portal vein has also utilized this compound. researchgate.net

Receptor Binding Kinetics and Molecular Dynamics

The pharmacodynamic profile of this compound is closely linked to its receptor binding kinetics, particularly its dissociation rate from adrenoceptors. nih.govnih.govibmc.msk.ru

Analysis of Slow Receptor Dissociation

This compound has been characterized as a slowly dissociable beta adrenoceptor antagonist. nih.govnih.govmedkoo.compsu.edu This slow dissociation rate is considered a factor that could contribute to a relatively long duration of action in vivo, independent of plasma levels. nih.gov While slow dissociation can play a role in the duration of drug action, particularly noted for some inhaled muscarinic antagonists, its exact contribution to the duration of action of drugs like this compound compared to other factors like membrane interactions and rebinding is an area of ongoing investigation and modeling. nih.gov Experimental methods, such as competition kinetic binding assays using radiolabeled ligands, are employed to assess the kinetic parameters, including association and dissociation rates, of unlabeled compounds like this compound. nih.govnih.govuniversiteitleiden.nl

Quantitative Assessment of Receptor Occupancy and Functional Response Relationships

Quantitative assessment of receptor occupancy and its relationship to functional response is crucial for understanding the pharmacodynamics of antagonists like this compound. The concept of receptor occupancy is directly related to the binding affinity and concentration of the ligand. derangedphysiology.com For a simple bimolecular reaction, the rate of receptor occupancy is influenced by both the association and dissociation rate constants. nih.govuniversiteitleiden.nl In the case of insurmountable antagonism, as observed with this compound at beta-1 adrenoceptors, increasing the agonist concentration cannot fully overcome the antagonist's effect, indicating a reduction in the number of available receptors or a modification of receptor efficacy. umn.edunih.gov Surmountable antagonism, seen at beta-2 receptors, is characterized by a rightward shift in the agonist dose-response curve without a reduction in the maximal response, suggesting that sufficiently high concentrations of the agonist can displace the antagonist. umn.edunih.gov Studies involving this compound have utilized dose-response curves and analyses like Schild analysis and hemiequilibrium antagonism to quantify its interaction with adrenoceptor subtypes and assess the relationship between antagonist concentration, receptor binding, and the resulting functional effect on tissue responses like chronotropy and inotropy. nih.govpsu.edunih.gov

Data Tables

Based on the research findings, the following data can be presented in tables:

Table 1: Antagonism Characteristics of this compound at Beta-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Type of Antagonism | Effect on Agonist Dose-Response Curve | Tissue/Model | Reference |

| Beta-1 | Insurmountable | Rightward shift + Suppression of Max Response | Rabbit heart (chronotropy) | nih.govpsu.edu |

| Beta-1 | Insurmountable | Biphasic curve (selective agonist) | Canine right ventricular muscle (inotropy) | nih.gov |

| Beta-1 | Very slowly reversible/Irreversible | Inhibitory effects not reversed in 3h | Rat left atria | nih.gov |

| Beta-2 | Surmountable | Parallel rightward shift | Canine right ventricular muscle (inotropy) | nih.gov |

Table 2: Dissociation Constant (pKB/pA2) for this compound

| Adrenoceptor Subtype | Parameter (pKB/pA2) | Value | Tissue/Model | Reference |

| Beta-1 | pKB | Approximately 8 | Canine right ventricular muscle (hemiequilibrium antagonism vs T-0509) | nih.gov |

| Beta-2 | pA2 | 7.98 ± 0.04 | Canine right ventricular muscle (vs Isoproterenol) | nih.gov |

| Non-selective Beta | pKB | 9.1 | Guinea pig right atria | nih.gov |

| Non-selective Beta | pKB | 8.8 | Guinea pig trachea | nih.gov |

Downstream Signaling Pathway Modulation

Adrenoceptors, as members of the GPCR superfamily, mediate their cellular effects through the activation of heterotrimeric G proteins, which subsequently modulate various intracellular signaling cascades the-scientist.comnih.gov. The specific G protein subunit activated (e.g., Gαs, Gαi, Gαq) dictates the primary downstream pathway influenced nih.gov. Beta-adrenoceptors are primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and increased cAMP production, while alpha-2 adrenoceptors are typically coupled to Gαi proteins, resulting in the inhibition of adenylyl cyclase and decreased cAMP levels nih.govcvpharmacology.comwikipedia.orgcvpharmacology.com.

Influence on G Protein-Coupled Receptor (GPCR) Associated Pathways

This compound functions as a beta adrenoceptor antagonist ebiohippo.comtargetmol.com. Its interaction with beta-adrenoceptors influences the associated GPCR signaling pathways. Beta-adrenoceptors, upon agonist binding, typically activate Gs proteins, which in turn stimulate adenylyl cyclase, leading to increased intracellular cAMP levels ebi.ac.uknih.govcvpharmacology.com. As an antagonist, this compound competes with agonists for binding to these receptors, thereby preventing or reducing the activation of Gs proteins and the subsequent downstream signaling cascade cvpharmacology.com.

Studies investigating the effects of this compound on cardiac muscle have provided insights into its influence on beta-adrenoceptor-mediated pathways. In canine right ventricular muscle, this compound demonstrated insurmountable antagonism against the selective beta 1-adrenoceptor agonist T-0509, while exhibiting surmountable antagonism against the nonselective beta-agonist isoproterenol nih.gov. This suggests complex interactions with beta 1-adrenoceptor states or subtypes nih.gov. The antagonism observed indicates that this compound interferes with the ability of agonists to fully activate the receptor and initiate the typical Gs-mediated signaling response nih.govcvpharmacology.com.

The influence of this compound on GPCR-associated pathways extends to its impact on the functional responses mediated by these receptors, such as the positive inotropic effect in cardiac tissue nih.gov. By blocking beta-adrenoceptors, this compound attenuates the increase in contractility that would normally be induced by beta-agonists nih.gov. This underscores its role in modulating the downstream effects initiated by beta-adrenoceptor activation through their coupling to G proteins ebi.ac.ukthe-scientist.comnih.gov.

Regulation of Intracellular Cyclic Nucleotide (e.g., cAMP) Formation

A key downstream effect of beta-adrenoceptor activation via Gs protein coupling is the stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP nih.govcvpharmacology.com. Increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses nih.govcvpharmacology.com.

This compound, as a beta adrenoceptor antagonist, directly impacts this process by inhibiting the adenylyl cyclase-mediated increase in cAMP formation nih.gov. Research in canine right ventricular muscle showed that this compound influenced the increase in cyclic AMP elicited by beta-agonists nih.gov. Specifically, in the presence of this compound, the concentration-response curve for the increase in cyclic AMP elicited by the selective beta 1-agonist T-0509 was biphasic and slightly depressed, while the curve for isoproterenol was shifted to the right nih.gov. These findings indicate that this compound effectively modulates the production of this crucial second messenger downstream of beta-adrenoceptor activation nih.gov.

The ability of this compound to regulate cAMP formation is central to its pharmacodynamic profile at adrenoceptors. By limiting the increase in cAMP, it can counteract the effects mediated by this cyclic nucleotide, such as enhanced cardiac contractility and other sympathetic responses driven by beta-adrenoceptor stimulation nih.govcvpharmacology.com.

Summary of this compound's Influence on Downstream Signaling

| Signaling Pathway Component | Influence of this compound | Observed Effect | Reference |

| Beta-adrenoceptor Binding | Antagonism (competitive/insurmountable depending on agonist) | Prevents/Reduces agonist binding and receptor activation | nih.govcvpharmacology.com |

| Gs Protein Activation | Inhibition (secondary to receptor blockade) | Decreased coupling of receptor to Gs protein | ebi.ac.uknih.gov |

| Adenylyl Cyclase Activity | Inhibition (secondary to Gs inhibition) | Reduced conversion of ATP to cAMP | nih.govcvpharmacology.com |

| Intracellular cAMP Levels | Decrease | Lowered concentrations of the second messenger cAMP | nih.gov |

| PKA Activation | Decrease (secondary to reduced cAMP) | Reduced phosphorylation of downstream targets | nih.govcvpharmacology.com |

| Functional Responses | Attenuation (e.g., positive inotropy) | Reduced cellular responses mediated by beta-adrenoceptor/cAMP pathway activation | nih.govcvpharmacology.com |

This table summarizes the key steps in the beta-adrenoceptor signaling pathway and how this compound, as an antagonist, exerts its influence, ultimately leading to a reduction in intracellular cAMP levels and attenuated functional responses.

Research Findings on cAMP Production

Detailed research findings highlight the impact of this compound on cAMP production in specific experimental settings. In canine right ventricular muscle, the concentration-response relationship for cAMP increase induced by beta-agonists was altered by this compound nih.gov. This direct evidence demonstrates its capacity to interfere with the generation of this critical intracellular messenger nih.gov.

Mechanistic Research on the Diuretic Action of Ici 147798

Renal Electrolyte Handling Investigations: Natriuresis and Kaliuresis

Studies in animal models have demonstrated the capacity of ICI 147798 to influence renal electrolyte excretion, specifically sodium (natriuresis) and potassium (kaliuresis). In saline-loaded rats, oral administration of this compound at a dose of 30 mg/kg showed significant natriuretic and kaliuretic activity. The natriuretic effect was approximately 65% of that observed with hydrochlorothiazide (B1673439) at 10 mg/kg orally, while the kaliuretic activity was around 42% of the hydrochlorothiazide value at the same dose comparison. fishersci.no

In dogs, the natriuretic and kaliuretic activities of this compound were found to be comparable to those of hydrochlorothiazide across a dose range of 1 to 20 mg/kg orally. fishersci.no However, at a lower dose of 1 mg/kg orally in dogs, this compound resulted in significantly less kaliuresis compared to hydrochlorothiazide. fishersci.no

The following table summarizes the relative natriuretic and kaliuretic activities of this compound compared to hydrochlorothiazide in saline-loaded rats:

| Compound | Dose (p.o.) | Natriuretic Activity (% of HCTZ) | Kaliuretic Activity (% of HCTZ) |

| This compound | 30 mg/kg | ~65% | ~42% |

| Hydrochlorothiazide | 10 mg/kg | 100% | 100% |

Hypothesized Direct Renal Tubular Mechanisms

Based on its effects on electrolyte excretion, it has been hypothesized that this compound may exert a direct action on renal tubular function. The observed natriuretic effect suggests interference with sodium reabsorption in the nephron. The differential effects on kaliuresis compared to hydrochlorothiazide at certain doses in dogs also hint at a distinct mechanism of action within the tubules. The potential for a direct tubular action was further explored using cellular models. fishersci.no

Cellular Models for Ion Transport Studies (e.g., Anuran Epithelial Preparations)

To investigate potential direct effects on epithelial ion transport, studies were conducted using the toad bladder preparation. The toad bladder is considered analogous to the distal mammalian nephron and is a well-established model for studying sodium transport across epithelial barriers. In this preparation, this compound demonstrated inhibition of sodium transport. fishersci.no The concentration of this compound required to inhibit sodium transport by 50% (IC50) was determined to be 56 µM when applied to the mucosal side and 120 µM when applied to the serosal side. fishersci.no These findings support the hypothesis that this compound has the potential for a direct inhibitory effect on sodium transport at the tubular level. fishersci.no

Preclinical Models and Methodological Approaches in Ici 147798 Research

Isolated Tissue and Organ Bath Studies

In vitro studies using isolated tissues have been fundamental in elucidating the direct pharmacological action of ICI 147798 on cardiac and smooth muscle, as well as its receptor interaction profile.

Research on isolated, spontaneously beating guinea pig right atria has been instrumental in defining the beta-1 adrenoceptor antagonist properties of this compound. In this model, the compound demonstrated potent beta-1 blockade. Studies showed that this compound produced a concentration-dependent suppression of the maximum chronotropic response to norepinephrine (B1679862). This antagonism was characterized as insurmountable, indicating a slowly dissociable interaction with the beta-1 adrenoceptor. The pKB value, a measure of antagonist affinity, was determined to be 9.1 in this preparation. Furthermore, the inhibitory effects of this compound were only slightly reversed even after a prolonged 6-hour washout period, confirming its long-acting nature at the receptor level. Investigations confirmed that this effect was specific to beta-adrenoceptors, as this compound did not alter the maximum chronotropic responses induced by histamine (B1213489) or forskolin (B1673556).

Specific research findings on the effects of this compound using rat papillary muscle models were not available in the reviewed scientific literature.

The guinea pig trachea preparation, a classic model for assessing beta-2 adrenoceptor activity, was used to evaluate the selectivity of this compound. In this tissue, the compound acted as a surmountable, competitive antagonist. It caused a concentration-dependent rightward shift of the salbutamol (B1663637) concentration-response curve. Schild analysis of this data yielded a pKB value of 8.8, suggesting high affinity for the beta-2 adrenoceptor. The competitive nature of this antagonism contrasts with the insurmountable blockade observed at beta-1 adrenoceptors in guinea pig atria.

| Tissue Preparation | Receptor Type | pKB Value | Nature of Antagonism |

|---|---|---|---|

| Guinea Pig Right Atria | β1-adrenoceptor | 9.1 | Insurmountable |

| Guinea Pig Trachea | β2-adrenoceptor | 8.8 | Surmountable (Competitive) |

Detailed studies describing receptor ligand binding assays for this compound in mammalian cell systems, such as Chinese Hamster Ovary (CHO) cells, were not identified in the surveyed literature. The characterization of its receptor interactions has been primarily based on functional assays in isolated organ preparations.

In Vivo Pharmacological Models in Non-Human Species

In vivo studies have provided a broader understanding of the compound's integrated physiological effects, including its diuretic and cardiovascular actions in whole-animal systems.

In studies utilizing saline-loaded rats, this compound demonstrated significant diuretic properties. Its natriuretic activity was approximately 65% of that observed with hydrochlorothiazide (B1673439), with a corresponding kaliuretic (potassium-excreting) activity of 42%. This indicates a notable capacity to increase sodium and water excretion. The compound also effectively inhibited isoproterenol-induced tachycardia in rats.

Specific pharmacological studies on this compound that directly compare its effects in normotensive versus spontaneously hypertensive rat (SHR) models were not detailed in the available research.

| Activity | Relative Potency (% of Hydrochlorothiazide) |

|---|---|

| Natriuretic Activity | ~65% |

| Kaliuretic Activity | 42% |

Investigations in conscious rabbits were conducted to characterize the cardiac beta-1 receptor blockade of this compound in vivo. The compound produced a dose-dependent shift to the right of the isoproterenol (B85558) dose-response curve and, notably, suppressed the maximal tachycardic response. This finding is characteristic of insurmountable beta-receptor blockade and aligns with the in vitro data from guinea pig atria. nih.gov The beta-blocking activity was specific, as this compound did not alter the cardiovascular effects of acetylcholine, angiotensin II, or phenylephrine. nih.gov Furthermore, the effects of a single intravenous dose were still significant after 24 hours, demonstrating a long duration of action in vivo. nih.gov Other studies in rabbits showed that this compound did not exhibit local anesthetic activity on the cornea.

Comparative Studies Across Multiple Mammalian Species (e.g., Cats, Dogs)

Preclinical evaluation of this compound has included studies across various mammalian species to understand its pharmacological profile. Research in both felines (cats) and canines (dogs) has been instrumental in characterizing the beta-adrenoceptor blocking properties of the compound.

In comparative studies, this compound demonstrated its ability to inhibit tachycardia induced by isoproterenol in both cats and dogs. nih.gov This indicates that the compound effectively antagonizes beta-adrenoceptors in different species. In dogs, further research has been conducted to determine the duration of its beta-blocking effects relative to other established beta-blockers. Following oral administration, the duration of beta-blockade for this compound was found to be longer than that of atenolol, timolol, and propranolol (B1214883), but shorter than that of nadolol. nih.gov

The natriuretic and kaliuretic (sodium and potassium excretion in urine) activities of this compound have also been assessed in dogs, showing effects similar to hydrochlorothiazide. nih.gov

| Compound | Relative Duration of Action |

|---|---|

| Nadolol | Longest |

| This compound | Intermediate-Long |

| Atenolol | Intermediate |

| Timolol | Intermediate-Short |

| Propranolol | Shortest |

Methodologies for Assessing In Vivo Beta-Adrenoceptor Blockade Characteristics

The in vivo assessment of this compound's beta-adrenoceptor blockade characteristics relies on established pharmacological models that measure the physiological response to adrenergic stimulation.

A primary methodology involves the use of a beta-agonist challenge, most commonly with isoproterenol. nih.gov Isoproterenol is a non-selective β-adrenergic agonist that, when administered, induces an increase in heart rate (tachycardia) and a decrease in blood pressure (vasodepression). nih.govaf-ablation.org The ability of a beta-blocker like this compound to inhibit or attenuate these isoproterenol-induced effects serves as a direct measure of its beta-adrenoceptor antagonism. nih.gov Studies have confirmed that this compound effectively inhibits isoproterenol-induced tachycardia in various animal models, including rats, cats, and dogs. nih.gov The antagonism of isoproterenol's vasodepressor effects has also been used as an endpoint to evaluate the compound's activity. nih.gov

Another common, though not explicitly detailed in the context of this compound, method for assessing beta-blockade is the evaluation of exercise-induced tachycardia. nih.govnih.gov This methodology involves measuring the heart rate response to physical exertion, which is mediated by the sympathetic nervous system and beta-adrenoceptor activation. The reduction in exercise-induced tachycardia following the administration of a beta-blocker provides a functional measure of its antagonist effects under physiological stress conditions.

Additionally, studies in catecholamine-depleted dog and rat models have been utilized to assess for any intrinsic sympathomimetic activity (ISA), which is the capacity of a beta-blocker to weakly stimulate the receptor it is blocking. Research indicates that this compound does not exhibit ISA. nih.gov

| Methodology | Description | Measured Endpoint | Relevance to this compound |

|---|---|---|---|

| Isoproterenol Challenge | Administration of a beta-agonist to induce a cardiovascular response. | Inhibition of induced tachycardia and vasodepressor responses. | Confirmed to inhibit isoproterenol-induced tachycardia in rats, cats, and dogs. nih.gov |

| Exercise-Induced Tachycardia | Measurement of heart rate response to standardized physical exercise. | Attenuation of the normal increase in heart rate during exercise. | A standard method for evaluating beta-blockers. nih.govnih.gov |

| Catecholamine Depletion Model | Use of animals depleted of endogenous catecholamines to unmask partial agonist activity. | Absence of sympathomimetic effects (e.g., increase in heart rate). | Confirmed to lack intrinsic sympathomimetic activity in dogs and rats. nih.gov |

Comparative Receptor Pharmacology of Ici 147798

Differentiation from Established Beta-Adrenoceptor Antagonists in Preclinical Contexts

In preclinical investigations, ICI 147798 has demonstrated a novel profile of beta-adrenoceptor blockade when compared to the non-selective beta-blocker, propranolol (B1214883). nih.govnih.gov While propranolol exhibits competitive antagonism at beta-adrenoceptors, this compound displays a more complex interaction. nih.gov

A key differentiating feature of this compound is its ability to produce an insurmountable antagonism at beta-1 adrenoceptors, which are predominantly found in cardiac tissue. nih.gov This is in contrast to the surmountable antagonism typically observed with propranolol. In isolated guinea pig right atria, this compound caused a concentration-dependent suppression of the maximum chronotropic response to norepinephrine (B1679862), a characteristic of insurmountable antagonism. nih.gov Conversely, propranolol produced a parallel shift in the concentration-response curve to the right, indicative of competitive and surmountable antagonism, except at higher concentrations. nih.gov

At the beta-2 adrenoceptors, located in tissues such as the guinea pig trachea, this compound behaves as a surmountable antagonist, causing a concentration-dependent rightward shift of the salbutamol (B1663637) concentration-response curve. nih.gov This suggests a competitive interaction at this receptor subtype. nih.gov

Further distinguishing this compound is its interaction with other receptor systems. Studies have shown that this compound does not affect the maximum chronotropic responses of histamine (B1213489) (H2-receptor) or forskolin (B1673556) (adenylate cyclase activation) in guinea pig right atria, nor does it have an effect on agonist responses in a variety of other receptor systems, indicating its specificity for beta-adrenoceptors. nih.gov

The following table summarizes the comparative effects of this compound and propranolol on beta-adrenoceptors in isolated tissue preparations.

| Feature | This compound | Propranolol |

| Beta-1 Adrenoceptor Antagonism (Guinea Pig Atria) | Insurmountable | Surmountable (competitive) |

| Beta-2 Adrenoceptor Antagonism (Guinea Pig Trachea) | Surmountable (competitive) | Surmountable (competitive) |

| Effect on Norepinephrine Maximum Response (Atria) | Suppression | Parallel rightward shift of concentration-response curve |

| Reversibility after 6-hour washout (Atria) | Slightly reversed | >95% reversed |

Unique Pharmacological Properties Compared to Other Beta-Blockers (e.g., Specificity and Duration of Action)

The pharmacological properties of this compound are unique, particularly concerning its specificity and prolonged duration of action. The insurmountable nature of its blockade at beta-1 adrenoceptors is a result of its slow dissociation from these receptors. nih.gov This characteristic was demonstrated in washout experiments where the inhibitory effects of this compound on guinea pig right atria were only slightly reversed after a six-hour washout period. In stark contrast, the effects of propranolol were almost completely reversed (>95%) under the same conditions. nih.gov

This slow dissociation contributes to a prolonged duration of action, a property that is not typically observed with conventional beta-blockers. In conscious rabbits, this compound was shown to produce insurmountable beta-receptor blockade. nih.gov

The specificity of this compound for beta-adrenoceptors is another defining feature. As mentioned, it does not interact with H2-receptors or directly with adenylate cyclase. nih.gov Pre-incubation of propranolol with this compound in guinea pig right atria completely prevented the suppression of the maximum chronotropic response to norepinephrine, further indicating that both compounds act at the same receptor. nih.gov

The table below outlines the distinct pharmacological properties of this compound in comparison to propranolol.

| Property | This compound | Propranolol |

| Mechanism at Beta-1 Receptors | Insurmountable antagonism due to slow dissociation | Competitive (surmountable) antagonism |

| Duration of Action (in vitro) | Prolonged, with minimal reversal after 6-hour washout | Shorter, with >95% reversal after 6-hour washout |

| Receptor Specificity | Specific for beta-adrenoceptors | Primarily acts on beta-adrenoceptors |

Broader Academic Contributions and Future Research Avenues

Advancement of Knowledge in Adrenergic Receptor Biology and Signaling

ICI 147798 has been instrumental in refining the scientific understanding of beta-adrenergic receptor interactions. As a beta-adrenoceptor antagonist, its distinct mechanism of action has helped to elucidate the complex nature of receptor-ligand binding and its functional consequences. nih.gov

Research has demonstrated that this compound exhibits a unique profile of antagonism at beta-adrenoceptor subtypes. In studies using isolated guinea pig tissues, it produced a concentration-dependent suppression of the maximum chronotropic response to norepinephrine (B1679862) at beta-1 adrenoceptors in the atria. nih.gov This was characterized as "insurmountable" antagonism, a phenomenon not observed with conventional antagonists like propranolol (B1214883) under the same conditions. nih.gov In contrast, its effect on beta-2 adrenoceptors in the trachea was surmountable, with Schild analysis suggesting competitive inhibition. nih.gov

This differential antagonism—insurmountable at beta-1 and surmountable at beta-2—provided a powerful tool for discriminating between the behaviors of these receptor subtypes. It challenged simpler models of receptor blockade and highlighted that antagonists can have complex interactions beyond simple competitive binding. nih.gov Furthermore, the compound was identified as having both diuretic and beta-adrenoceptor blocking properties within a single molecule, showcasing an early example of a dual-action compound. nih.gov This discovery contributed to the broader understanding of how different physiological effects could be engineered into one chemical entity.

| Receptor Subtype | Tissue Model | Effect of this compound | Type of Antagonism |

|---|---|---|---|

| Beta-1 Adrenoceptor | Guinea Pig Right Atria | Suppression of maximum chronotropic response to norepinephrine | Insurmountable |

| Beta-2 Adrenoceptor | Guinea Pig Trachea | Concentration-dependent rightward shift of the salbutamol (B1663637) concentration-response curve | Surmountable (Competitive) |

Methodological Innovations Derived from this compound Studies in Receptor Kinetics and Function

The study of this compound necessitated the application and evaluation of sophisticated models of receptor kinetics. Its "insurmountable" antagonism at the beta-1 receptor could not be explained by simple competitive antagonism. nih.gov A key experimental observation was that the inhibitory effects of this compound were only slightly reversed after a prolonged 6-hour washout period, in stark contrast to the effects of propranolol, which were over 95% reversed. nih.gov

This characteristic of slow dissociation from the receptor prompted researchers to move beyond standard kinetic models. The investigation into the nature of this compound's antagonism involved evaluating several complex mechanistic assumptions:

Irreversible competitive antagonism

Mixed competitive and noncompetitive antagonism

Slowly dissociating competitive antagonism under "hemi-equilibrium" conditions nih.gov

The finding that concentration-dependent changes in norepinephrine's affinity constant (KA) did not fit the first two models suggested that the third, more complex model of slowly dissociating competitive antagonism was the most likely explanation. nih.gov This rigorous kinetic analysis highlighted the importance of measuring not just the affinity of a drug for its receptor, but also its association and dissociation rates (k-on and k-off). nih.govmdpi.com The study of this compound thus served as a practical demonstration of how compounds with unusual kinetic properties can drive methodological refinement in pharmacological research, pushing scientists to employ more detailed models to accurately describe drug-receptor interactions. nih.gov

| Antagonist | Reversibility (in Guinea Pig Right Atria after 6-hr washout) | Implied Kinetic Property |

|---|---|---|

| This compound | Slightly reversed | Slow dissociation from the beta-1 adrenoceptor |

| Propranolol | >95% reversed | Readily reversible binding |

Research Trajectories for Dual-Action Pharmacological Tools

This compound's identity as a single molecule possessing both diuretic and beta-blocking activities placed it as an early and novel example of a dual-action pharmacological agent. nih.gov This concept of incorporating multiple mechanisms of action into one compound has since become a significant trajectory in modern drug discovery, aiming to enhance therapeutic efficacy, improve convenience, and potentially reduce side effects. mdpi.com

The principle demonstrated by this compound has evolved into more sophisticated strategies. Current research explores the creation of tethered or bitopic compounds, where two distinct pharmacophores are chemically linked to interact with one or more targets simultaneously. mdpi.com For instance, the development of tethered opioid-adrenergic compounds is being explored to enhance analgesic effects while minimizing tolerance and addiction. mdpi.com Similarly, the discovery of a dual-action small molecule that acts as both a ghrelin receptor agonist and an ASM direct inhibitor for Alzheimer's disease highlights the continued relevance of this research avenue. nih.gov

These modern approaches represent a direct conceptual lineage from pioneering dual-action compounds like this compound. The future of this field involves creating highly specific molecules that can modulate multiple signaling pathways or target different receptor subtypes with precision, offering the potential for innovative treatments for complex multifactorial diseases. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. How can I formulate a clear and focused research question for studying ICI 147798?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- "How does the chemical stability of this compound (Intervention) compare to structurally analogous compounds (Comparison) under varying pH conditions (Outcome) over 72 hours (Time)?"

- Ensure clarity by avoiding ambiguous terms and aligning the question with available data sources and analytical tools .

Q. What are the essential steps for designing reproducible experiments involving novel compounds like this compound?

- Methodological Answer :

Define Variables : Clearly outline independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, stability metrics).

Protocol Standardization : Document all experimental conditions (e.g., solvent purity, equipment calibration) to enable replication .

Control Groups : Include positive/negative controls to validate results (e.g., known stable compounds for comparison).

Pilot Studies : Conduct small-scale trials to refine protocols before full-scale experimentation .

Advanced Research Questions

Q. How should researchers analyze and reconcile contradictory data in studies on this compound?

- Methodological Answer :

- Statistical Tools : Apply ANOVA or regression analysis to identify outliers or confounding variables. For example, inconsistent stability data might arise from uncontrolled humidity levels .

- Error Propagation : Quantify uncertainties in measurements (e.g., via Monte Carlo simulations) to assess data reliability .

- Literature Synthesis : Compare findings with prior studies to identify methodological discrepancies (e.g., differences in synthetic pathways or purity thresholds) .

Q. What methodologies are optimal for investigating the structural or functional properties of this compound?

- Methodological Answer :

-

Case Study Design : Use multiple case studies to explore diverse experimental conditions (e.g., crystallography under varying temperatures) .

-

Hybrid Approaches : Combine computational modeling (e.g., DFT calculations) with empirical validation (e.g., spectroscopy) to triangulate results .

-

Data Integration : Employ tools like Principal Component Analysis (PCA) to correlate structural features with functional outcomes .

- Table: Distribution of Methodological Designs in Compound Studies

Q. How can researchers ensure ethical and rigorous peer review when publishing findings on this compound?

- Methodological Answer :

- Transparency : Disclose all conflicts of interest and raw data repositories (e.g., Zenodo) .

- Reproducibility Checklists : Submit detailed supplemental materials, including synthetic protocols and characterization data (e.g., NMR spectra, elemental analysis) .

- Pre-Print Peer Review : Share drafts on platforms like arXiv for pre-submission feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.